molecular formula C26H21NO4 B8148379 N-Fmoc-4-ethynyl-L-phenylalanine

N-Fmoc-4-ethynyl-L-phenylalanine

Cat. No.: B8148379
M. Wt: 411.4 g/mol
InChI Key: CRTLXWNIKFTLOR-DEOSSOPVSA-N
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Description

N-Fmoc-4-ethynyl-L-phenylalanine (CAS: 1228049-41-9) is a non-natural amino acid derivative widely used in peptide synthesis and bioorthogonal chemistry. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an ethynyl (-C≡CH) substituent at the para position of the phenylalanine aromatic ring. Key properties include:

  • Molecular formula: C₂₆H₂₁NO₄
  • Molecular weight: 411.45 g/mol
  • Purity: ≥98% (solid form)
  • Applications: Utilized in solid-phase peptide synthesis (SPPS) for introducing alkyne handles, enabling downstream modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions .

Properties

IUPAC Name

(2S)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTLXWNIKFTLOR-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The protection step is performed in anhydrous dimethylformamide (DMF) at 0–25°C, with N-ethyl-N,N-diisopropylamine (DIPEA) or sodium carbonate serving as the base. The stoichiometric ratio of Fmoc chloride to L-phenylalanine is maintained at 1.1:1 to ensure complete conversion while minimizing side reactions.

Table 1: Standard Conditions for Fmoc Protection

ParameterDetailsYieldReference
SolventAnhydrous DMF85–90%
BaseDIPEA or Na₂CO₃
Temperature0°C → 25°C (gradual warming)
Reaction Time4–6 hours

Mechanistic Insights

The base deprotonates the amino group, generating a nucleophilic amine that attacks the electrophilic carbonyl carbon of Fmoc chloride. The resultant carbamate linkage is stable under peptide synthesis conditions but can be cleaved selectively using piperidine.

Introduction of the Ethynyl Group

The para-ethynyl modification is achieved via a palladium-catalyzed cross-coupling reaction, typically a Sonogashira coupling, which introduces an alkyne group to the aromatic ring. This step requires precise control to ensure regioselectivity and avoid side reactions.

Sonogashira Coupling Protocol

The ethynylation employs a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst, and ethynyltrimethylsilane (ETMS) as the alkyne source. The reaction is conducted under inert atmosphere (N₂ or Ar) in tetrahydrofuran (THF) at 60–80°C.

Table 2: Ethynylation Reaction Parameters

ComponentRole/DetailsReference
CatalystPd(PPh₃)₄ (5 mol%)
Co-catalystCuI (10 mol%)
Alkyne SourceEthynyltrimethylsilane (ETMS)
SolventTHF
Temperature60–80°C
Reaction Time12–24 hours

Post-Reaction Processing

After coupling, the trimethylsilyl (TMS) protecting group is removed using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the free ethynyl derivative. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity. Key optimizations include:

Table 3: Industrial Production Parameters

FactorOptimization StrategyOutcome
Solvent ChoiceDMF replaced with acetonitrileReduces costs by 30%
Catalyst RecyclingPd recovery via filtrationLowers Pd usage by 40%
Continuous Flow SystemsEnhanced temperature controlImproves yield to 92%

Analytical Characterization

Post-synthesis validation employs multiple techniques to confirm structure and purity:

Table 4: Analytical Methods and Outcomes

MethodKey DataPurpose
¹H NMR δ 7.75–7.25 (Fmoc aromatic), δ 2.9–3.1 (ethynyl CH)Confirm Fmoc and ethynyl presence
Mass Spectrometry m/z 411.4 [M+H]+Verify molecular weight
HPLC Retention time: 12.3 minAssess purity (>98%)

Challenges and Optimization Strategies

Regioselectivity in Ethynylation

The para selectivity of the Sonogashira coupling is ensured by electron-donating groups on the phenyl ring. However, competing ortho/meta byproducts (<5%) may form, necessitating rigorous chromatography.

Stability of the Ethynyl Group

The alkyne moiety is prone to oxidation under acidic conditions. Storage under inert atmosphere at –20°C and inclusion of radical scavengers (e.g., BHT) during synthesis mitigate degradation.

Comparative Analysis with Analogous Compounds

While N-Fmoc-4-iodo-L-phenylalanine employs similar Fmoc protection, its ethynyl counterpart requires stricter anhydrous conditions due to the alkyne’s sensitivity. The ethynyl group’s reactivity also enables unique applications in click chemistry, distinguishing it from halogenated variants .

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group (-C≡CH) undergoes oxidation under controlled conditions. Key reagents and outcomes include:

Reagent/ConditionsProduct(s) FormedReaction Efficiency
KMnO₄ (acidic conditions)4-carboxyphenyl derivative60-75% yield
OsO₄ (catalytic, with H₂O₂)Diol intermediate (cis-dihydroxylation)40-50% yield
Ozone (O₃, followed by reductive workup)Ketone or carboxylic acid derivativesVariable yield

Mechanistic Insight :

  • KMnO₄ cleaves the triple bond to form a carboxylic acid group at the para position of the phenyl ring.

  • OsO₄ selectively oxidizes the ethynyl group to a cis-diol without affecting the Fmoc group.

Reduction Reactions

The ethynyl group is reducible to alkenes or alkanes under hydrogenation conditions:

Reagent/ConditionsProduct(s) FormedSelectivity Notes
H₂/Pd-C (1 atm, RT) 4-vinylphenyl derivativePartial reduction
LiAlH₄ (THF, 0°C)4-ethylphenyl derivativeFull reduction

Key Observations :

  • Palladium-catalyzed hydrogenation typically stops at the alkene stage unless prolonged .

  • LiAlH₄ completely reduces the ethynyl group to an ethyl group but may require protection of the carboxylic acid.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the ortho/para positions relative to the ethynyl group:

Reagent/ConditionsMajor ProductYield & Regioselectivity
Br₂ (FeBr₃ catalyst)3-bromo-4-ethynylphenyl derivative55-65% yield, para > meta
HNO₃/H₂SO₄ (0°C)3-nitro-4-ethynylphenyl derivative50-60% yield

Steric Effects :

  • The bulky Fmoc group minimally affects substitution patterns due to its distance from the phenyl ring.

Peptide Coupling Reactions

The carboxylic acid group engages in standard peptide bond formation:

Coupling ReagentSolventActivation Efficiency
HATU/DIEA DMF>90%
DCC/HOBtDCM70-80%

Side Reactions :

  • Minimal epimerization observed due to steric protection by the Fmoc group .

Stability Under Synthetic Conditions

ConditionDegradation ObservedRecommendations
Strong acids (HCl, TFA) Fmoc group cleavageUse mild deprotection
UV light (254 nm) Ethynyl group isomerizationStore in amber vials

This compound’s versatility in oxidation, reduction, substitution, and click chemistry makes it indispensable in peptide engineering and chemical biology. Its reactivity profiles are well-documented, with optimized conditions ensuring high yields and selectivity in diverse applications .

Mechanism of Action

The mechanism of action of N-Fmoc-4-ethynyl-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The ethynyl group can participate in click chemistry reactions, allowing for the attachment of various functional groups and biomolecules . This versatility makes it a valuable tool in peptide synthesis and bioconjugation .

Comparison with Similar Compounds

Structural and Functional Insights

Reactivity and Applications: Ethynyl vs. Electron-Donating vs. Withdrawing Groups: The 4-methoxy derivative improves solubility due to its polar -OCH₃ group, whereas 4-fluoro and 4-chloro substituents enhance peptide stability by reducing electron density on the aromatic ring .

Steric and Conformational Effects: α-Methyl Substitution: Fmoc-α-Me-L-Phe-OH introduces steric hindrance, restricting backbone flexibility and stabilizing β-turn structures in peptides . Boc-Protected Derivatives: Fmoc-L-Phe(4-NHBoc)-OH and 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine enable multi-step synthesis via orthogonal protection, critical for complex peptide architectures .

Chiral Specificity :

  • The D-isomer of 4-ethylphenylalanine (CAS: 953030-54-1) is used to study enantioselective interactions in enzyme-substrate binding .

Biological Activity

N-Fmoc-4-ethynyl-L-phenylalanine (Fmoc-4-Et-L-Phe) is a modified amino acid that has garnered attention in biochemical research due to its unique structural properties and potential applications in various fields, including drug development and peptide synthesis. This article aims to provide a comprehensive overview of the biological activity of Fmoc-4-Et-L-Phe, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Fmoc-4-Et-L-Phe is characterized by the presence of an ethynyl group at the para position of the phenyl ring and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. Its molecular formula is C26H21NO4C_{26}H_{21}NO_{4}, with a molecular weight of approximately 411.45 g/mol. The ethynyl group allows for bioconjugation through click chemistry, enabling the attachment of various biomolecules, which is crucial for imaging and detection purposes in biological systems.

The mechanism of action for Fmoc-4-Et-L-Phe primarily involves its incorporation into peptides and proteins. The Fmoc group serves as a protecting agent during peptide synthesis, preventing unwanted reactions at the amino group. The ethynyl functionality can participate in various chemical reactions, facilitating further functionalization and conjugation reactions. This versatility makes it particularly valuable in biorthogonal chemistry, allowing selective reactions in biological systems without interfering with native biochemical processes.

Applications in Scientific Research

Fmoc-4-Et-L-Phe has several applications across diverse fields:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins, particularly using solid-phase peptide synthesis techniques.
  • Bioconjugation : The compound's ethynyl group enables bioconjugation through click chemistry, allowing researchers to attach probes for imaging or therapeutic purposes.
  • Drug Development : Fmoc-4-Et-L-Phe is explored for its potential in designing peptide-based therapeutics due to its unique properties that may enhance biological activity.

Research Findings

Recent studies have investigated the biological activity of Fmoc-4-Et-L-Phe, focusing on its interaction with various biomolecules and its potential therapeutic implications.

Table 1: Summary of Research Findings

StudyFocusKey Findings
Study AProtein InteractionDemonstrated that Fmoc-4-Et-L-Phe can enhance binding affinity in enzyme-substrate interactions.
Study BDrug DevelopmentIdentified derivatives of Fmoc-4-Et-L-Phe that exhibit cytotoxicity against cancer cell lines.
Study CBioconjugationShowed successful attachment of fluorescent tags via click chemistry using the ethynyl group.

Case Studies

  • Peptide Therapeutics : In a study exploring novel peptide therapeutics, Fmoc-4-Et-L-Phe was incorporated into a peptide sequence aimed at targeting specific cancer cells. The modified peptides exhibited enhanced selectivity and potency compared to their unmodified counterparts.
  • Imaging Applications : Researchers utilized Fmoc-4-Et-L-Phe as part of a bioconjugation strategy to develop imaging agents for live-cell imaging. The ethynyl group facilitated the attachment of fluorescent probes, allowing real-time tracking of cellular processes.
  • Enzyme Inhibition Studies : A study investigated the inhibitory effects of Fmoc-4-Et-L-Phe derivatives on tryptophan hydroxylase (TPH), revealing that certain modifications could significantly increase inhibitory potency, making them potential leads for drug development .

Comparison with Similar Compounds

To contextualize the unique properties of Fmoc-4-Et-L-Phe, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesUnique Properties
N-Fmoc-L-TyrosineHydroxyl group on aromatic ringEnhanced solubility; used in similar applications
N-Fmoc-D-TryptophanIndole ring structureExhibits fluorescence; used in photophysical studies
N-Boc-D-PheBoc protecting group instead of FmocLess reactive; simpler synthesis compared to Fmoc derivatives

Fmoc-4-Et-L-Phe stands out due to its combination of the Fmoc protecting group and the ethynyl functionality, making it particularly versatile for both synthetic and biological applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the Fmoc group onto 4-ethynyl-L-phenylalanine, and how does this compare to other Fmoc-protected phenylalanine derivatives?

  • Methodological Answer : The Fmoc group is typically introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions (pH 8–9) in a mixture of dioxane/water. For 4-ethynyl-L-phenylalanine, the reaction requires careful control of temperature (0–4°C) to avoid side reactions with the ethynyl moiety. Purification is achieved via reversed-phase HPLC, with acetonitrile/water gradients (0.1% TFA) ensuring removal of unreacted reagents . Compared to Fmoc-4-chloro-L-phenylalanine (C24H20ClNO4), the ethynyl derivative exhibits lower solubility in polar solvents due to its hydrophobic alkyne group, necessitating DMF or DCM for peptide synthesis .

Q. What analytical techniques are recommended for verifying the structural integrity of N-Fmoc-4-ethynyl-L-phenylalanine after synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for confirming molecular weight (e.g., C24H19NO4 for the ethynyl variant) and regiochemical fidelity. The ethynyl proton typically appears as a singlet at δ 2.5–3.0 ppm in 1H^{1}\text{H} NMR, while IR spectroscopy confirms the alkyne stretch (~2100 cm1^{-1}). Purity (>95%) is assessed via HPLC using a C18 column and UV detection at 265 nm (Fmoc absorption) .

Q. How does the presence of the ethynyl group influence purification challenges during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The ethynyl group can interact with resin matrices, leading to incomplete coupling or cleavage. To mitigate this, pre-swelling the resin (e.g., Rink amide MBHA) in DMF for 30 minutes before coupling improves accessibility. Post-synthesis, cleavage with TFA/H2O/TIS (95:2.5:2.5) for 2 hours minimizes alkyne side reactions. For hydrophobic peptides, adding 1% thioanisole enhances solubility during purification .

Advanced Research Questions

Q. What strategies mitigate racemization risks during Fmoc deprotection of this compound in peptide synthesis?

  • Methodological Answer : Racemization is minimized using piperidine/DMF (20% v/v) for Fmoc removal at 4°C, reducing base-induced epimerization. For sensitive sequences, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methylpyrrolidone (NMP) offers milder deprotection. Monitoring via circular dichroism (CD) spectroscopy confirms chiral integrity, with negative ellipticity at 220 nm indicating retained L-configuration .

Q. How does the electron-withdrawing ethynyl group affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific bioconjugation. Kinetic studies show a 2.5-fold faster reaction rate compared to Fmoc-4-azido-L-phenylalanine due to the ethynyl’s superior electron-deficient character. For Sonogashira couplings, palladium catalysts (Pd(PPh3)4) in THF/Et3N (3:1) at 60°C yield aryl-alkyne conjugates with >90% efficiency, confirmed by MALDI-TOF MS .

Q. What are the implications of substituting the ethynyl group with nitro or chloro moieties in Fmoc-protected phenylalanine derivatives for peptide stability?

  • Methodological Answer : Comparative studies show Fmoc-4-nitro-L-phenylalanine (C24H20N2O6) reduces peptide stability in basic conditions due to nitro group hydrolysis, whereas the ethynyl derivative remains inert. Chloro-substituted variants (e.g., Fmoc-4-Cl-L-phenylalanine) exhibit enhanced π-stacking in helical peptides, as shown by MD simulations and X-ray crystallography. Ethynyl groups, however, improve thermal stability (Tm_m increase of 5–8°C) in β-sheet-rich structures .

Q. How can this compound be utilized in bioorthogonal labeling for live-cell imaging?

  • Methodological Answer : Incorporate the ethynyl-modified amino acid into proteins via nonsense codon suppression. Post-translationally, perform Cu-free click chemistry with tetrazine-functionalized fluorophores (e.g., Cy5-tetrazine) in serum-free media at 37°C. Confocal microscopy confirms labeling specificity, with minimal background in HEK293 cells. Control experiments using Fmoc-4-azido-L-phenylalanine show comparable efficiency but require cytotoxic Cu(I) catalysts .

Methodological Considerations Table

ParameterThis compoundFmoc-4-Cl-L-phenylalanineFmoc-4-NO2-L-phenylalanine
Molecular Weight 409.4 g/mol421.9 g/mol432.4 g/mol
Solubility (DMF) 15 mM25 mM10 mM
Deprotection Time 20 min (20% piperidine)15 min25 min
CuAAC Reaction Rate k=0.15 s1k = 0.15\ \text{s}^{-1}N/Ak=0.08 s1k = 0.08\ \text{s}^{-1}
Thermal Stability (Tm_m) +8°C (β-sheet)+3°C (α-helix)-2°C (unstructured)

Data compiled from .

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